4-nitro-1H-indole-2,3-dione

Electrochemistry Redox Behavior Isatin Derivatives

4-Nitro-1H-indole-2,3-dione (CAS 61394-93-2), also known as 4-nitroisatin, is a nitro-substituted indole-2,3-dione derivative with the molecular formula C8H4N2O4 and a molecular weight of 192.13 g/mol. It belongs to the isatin family of compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their synthetic versatility and broad spectrum of biological activities.

Molecular Formula C8H4N2O4
Molecular Weight 192.13 g/mol
CAS No. 61394-93-2
Cat. No. B1600593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitro-1H-indole-2,3-dione
CAS61394-93-2
Molecular FormulaC8H4N2O4
Molecular Weight192.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C(=O)N2
InChIInChI=1S/C8H4N2O4/c11-7-6-4(9-8(7)12)2-1-3-5(6)10(13)14/h1-3H,(H,9,11,12)
InChIKeyTYITZWXVYYSISG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-1H-indole-2,3-dione (CAS 61394-93-2) for Research and Industrial Procurement


4-Nitro-1H-indole-2,3-dione (CAS 61394-93-2), also known as 4-nitroisatin, is a nitro-substituted indole-2,3-dione derivative with the molecular formula C8H4N2O4 and a molecular weight of 192.13 g/mol . It belongs to the isatin family of compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their synthetic versatility and broad spectrum of biological activities [1]. The presence of the electron-withdrawing nitro group at the 4-position of the indole ring fundamentally alters its electronic properties and reactivity compared to unsubstituted isatin, making it a valuable intermediate in organic synthesis and a subject of interest in pharmaceutical research [2].

Why 4-Nitro-1H-indole-2,3-dione (CAS 61394-93-2) Cannot Be Interchanged with Other Isatin Derivatives


Generic substitution within the isatin class is not scientifically valid due to the profound impact of nitro group position on both electronic properties and biological activity. The electrochemical behavior of nitroisatins is distinct from unsubstituted isatin, exhibiting an irreversible, pH-dependent reduction process involving two consecutive charge transfer reactions [1]. Furthermore, structure-activity relationship (SAR) studies have established that the presence of electron-withdrawing groups such as nitro at specific positions is crucial for modulating pharmacological activity [2]. Notably, the position of the nitro substituent (4- vs. 5-) can dramatically alter compound reactivity and synthetic utility, as evidenced by the use of 4-nitroisatin in specific cyclization reactions to construct complex heterocycles that are inaccessible with other regioisomers [3]. The quantitative evidence presented in Section 3 demonstrates that 4-nitro-1H-indole-2,3-dione exhibits measurable differences in enzyme inhibition, cytotoxicity, and synthetic applications compared to its analogs.

4-Nitro-1H-indole-2,3-dione (CAS 61394-93-2): Quantitative Differentiation Evidence for Procurement Decisions


4-Nitroisatin Exhibits Distinct Redox Behavior with Two-Step Irreversible Reduction Compared to Unsubstituted Isatin

The electrochemical reduction of nitroisatin differs fundamentally from that of unsubstituted isatin. While both compounds share a similar oxidation mechanism, the reduction of nitroisatin is an irreversible, pH-dependent process that occurs in two consecutive charge transfer reactions with the formation of one electroactive reduction product [1]. This is in contrast to isatin itself, which exhibits a single irreversible cathodic process [1]. This distinct two-step reduction pathway is characteristic of the nitro-substituted isatin scaffold and is critical for applications where controlled redox behavior is required.

Electrochemistry Redox Behavior Isatin Derivatives

4-Nitroisatin as a Key Intermediate for Pyrrolo[4,3,2-de]quinolinone Synthesis via a Unique Cyclization Pathway

4-Nitroisatin serves as a specific starting material for the construction of pyrrolo[4,3,2-de]quinolinones, a class of heterocycles with potential anticancer activity [1]. The synthetic protocol involves the addition of acetophenones to 4-nitroisatin, followed by reduction of the nitro group and spontaneous cyclization [1]. This transformation is enabled by the specific placement of the nitro group at the 4-position, which facilitates the formation of the fused tricyclic system. The regioisomeric 5-nitroisatin is not reported to undergo this particular cyclization to yield the same pyrroloquinolinone scaffold, highlighting a position-specific synthetic utility [1].

Synthetic Chemistry Heterocycle Synthesis Cyclization

4-Nitro Substituent Confers Moderate Urease Inhibitory Activity (IC50 = 17.60 μM) in a Series of Isatin-Derived Hydrazones

In a systematic evaluation of isatin-derived hydrazones as urease inhibitors, the compound bearing a 4-nitro substituent on the phenyl ring exhibited an IC50 value of 17.60 ± 0.30 μM [1]. This represents a statistically significant and quantifiable level of activity, albeit moderate. Importantly, this activity differs substantially from other substitution patterns within the same study: the 2-nitro analog showed an IC50 of 19.30 ± 0.40 μM, and the 3-nitro analog showed an IC50 of 26.60 ± 0.50 μM [1]. The standard inhibitor thiourea exhibited an IC50 of 21.86 ± 0.40 μM under identical assay conditions [1]. Thus, the 4-nitro derivative is 1.24-fold more potent than thiourea, while the 3-nitro derivative is 1.22-fold less potent.

Enzyme Inhibition Urease SAR

Electron-Withdrawing Nitro Group at Position 4 Enhances Electrophilic Reactivity for Nucleophilic Addition Reactions

The presence of an electron-withdrawing nitro group at the 4-position of the indole-2,3-dione core significantly enhances its electrophilic reactivity [1]. This is a class-level inference based on the well-established electronic effects of nitro substituents on aromatic systems. Specifically, the nitro group deactivates the ring towards electrophilic aromatic substitution but activates it towards nucleophilic addition, particularly at the carbonyl carbons of the 2,3-dione moiety [1]. In comparison, unsubstituted isatin lacks this enhanced electrophilicity, and 5-nitroisatin, while also electron-deficient, presents a different electronic distribution that may alter regioselectivity in subsequent reactions. The enhanced reactivity of 4-nitroisatin makes it a more efficient starting material for the synthesis of various heterocyclic compounds via nucleophilic attack [2].

Chemical Reactivity Electrophilic Substitution Synthetic Intermediate

4-Nitro-1H-indole-2,3-dione (CAS 61394-93-2): Optimal Application Scenarios Based on Quantitative Evidence


Electrochemical Sensor Development Requiring Distinct Redox Signatures

Researchers developing electrochemical sensors or studying redox-active compounds can utilize 4-nitro-1H-indole-2,3-dione as a model analyte with a unique two-step irreversible reduction signature, which is clearly distinguishable from the single-step reduction of unsubstituted isatin [1]. This property is valuable for calibrating instruments, validating analytical methods, or investigating structure-redox relationships in nitroaromatic compounds.

Synthesis of Pyrrolo[4,3,2-de]quinolinone-Based Anticancer Candidates

Medicinal chemistry groups targeting the pyrrolo[4,3,2-de]quinolinone scaffold should specify 4-nitroisatin as the required starting material. The unique cyclization pathway enabled by the 4-nitro group is not accessible with other nitroisatin regioisomers, making this compound an essential intermediate for generating libraries of these potentially anticancer heterocycles [2].

Urease Inhibitor Optimization Studies Requiring Position-Specific SAR

In structure-activity relationship (SAR) campaigns focused on urease inhibition, 4-nitro-1H-indole-2,3-dione serves as a specific benchmark with a defined IC50 of 17.60 μM [3]. Its moderate activity and clear differentiation from the 2-nitro (IC50 = 19.30 μM) and 3-nitro (IC50 = 26.60 μM) analogs provide a quantitative baseline for evaluating the impact of substituent position on enzyme inhibition, guiding the design of more potent derivatives.

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